

"Monitoring TBBPS levels in wastewater treatment plants"

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Compound of Interest

Compound Name: 4,4'-Sulphonylbis(2,6-dibromophenol)

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Application Note & Protocol

Title: Quantitative Analysis of Tetrabromobisphenol S (TBBPS) in Wastewater Treatment Plant Influent and Effluent using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)

Abstract

Tetrabromobisphenol S (TBBPS) is a brominated flame retardant (BFR) used as a replacement for other regulated BFRs like Tetrabromobisphenol A (TBBPA).^[1] Its detection in various environmental matrices, including wastewater, raises concerns about its potential ecological impact and human health risks.^{[2][3][4]} Toxicological studies have indicated that TBBPS can induce adverse effects, including reproductive toxicity that may persist across generations.^{[2][3][4]} Wastewater treatment plants (WWTPs) are critical nodes in the environmental fate of TBBPS, acting as both conduits and potential removal systems.^{[5][6]} Therefore, accurate and sensitive monitoring of TBBPS concentrations in WWTP influent and effluent is essential for assessing its environmental load, understanding its fate during treatment processes, and evaluating potential risks.^[5]

This application note provides a detailed, field-proven protocol for the determination of TBBPS in complex wastewater matrices. The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by quantitative analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

MS/MS). This approach offers the high selectivity and sensitivity required for detecting environmentally relevant concentrations of TBBPS.

Introduction: The Rationale for Monitoring TBBPS

Tetrabromobisphenol S (TBBPS) is an emerging contaminant of concern.^[7] As a structural analogue to TBBPA, it is used in various consumer and industrial products to reduce flammability.^{[1][8]} Its chemical properties and widespread use lead to its release into the environment, with WWTPs being a primary entry point into aquatic ecosystems.^{[6][9]}

High levels of TBBPS have been detected in the wastewater of BFR-producing plants (up to 12.1 µg/L), indicating significant industrial discharge.^[2] The compound's presence in wastewater is a critical concern due to its potential to disrupt endocrine systems and cause reproductive toxicity, as demonstrated in zebrafish models.^{[2][3]} Monitoring TBBPS levels in both the influent and effluent of WWTPs is crucial for several reasons:

- Environmental Risk Assessment: To quantify the amount of TBBPS being released into receiving water bodies.
- Treatment Efficacy: To evaluate the removal efficiency of current wastewater treatment processes.^[5]
- Source Tracking: To help identify major industrial or municipal sources of TBBPS pollution.
- Regulatory Compliance: To gather data that can inform future environmental quality standards, as the US EPA and other bodies continue to develop methods and assess risks for emerging contaminants.^{[10][11][12]}

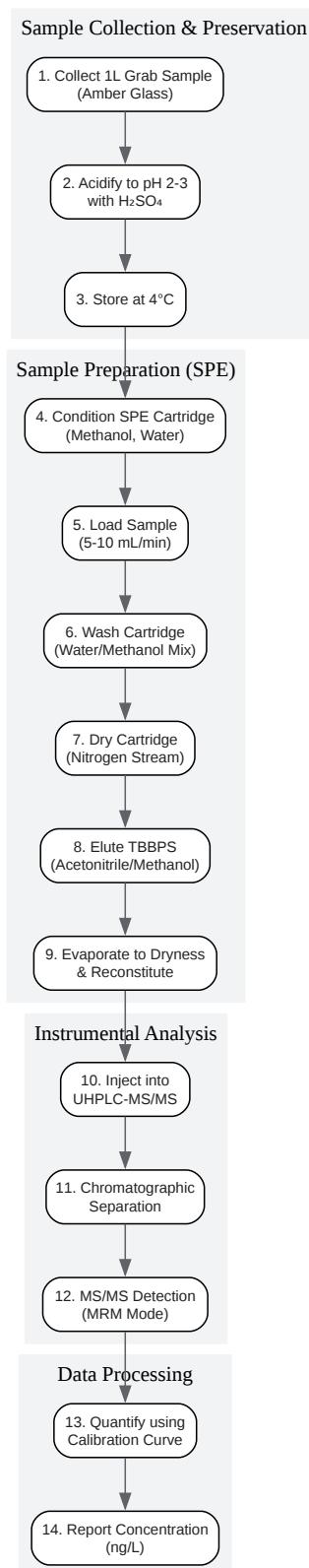
This protocol is designed for environmental chemists, WWTP operators, and researchers, providing a robust methodology for generating reliable, high-quality data on TBBPS concentrations.

Principle of the Method

The analytical workflow is based on a two-stage process: sample preparation and instrumental analysis.

- Solid-Phase Extraction (SPE): Wastewater samples are first acidified to ensure TBBPS is in a neutral form, enhancing its retention on a polymeric reversed-phase sorbent. The sample is passed through an SPE cartridge, where TBBPS is adsorbed. Interfering hydrophilic compounds are washed away, and the purified TBBPS is then eluted with a small volume of organic solvent. This step is critical as it concentrates the analyte and removes matrix components that can interfere with MS analysis.[13][14]
- LC-MS/MS Analysis: The concentrated extract is injected into a UHPLC-MS/MS system. The UHPLC separates TBBPS from other remaining compounds based on its physicochemical properties. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization in negative mode, ESI-), and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This highly selective detection method allows for accurate quantification even at trace levels.[15][16]

Experimental Workflow Diagram

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Caption: Overview of the TBBPS analytical workflow.

Materials and Reagents

Apparatus

- Amber glass bottles (1 L), pre-cleaned
- Solid-Phase Extraction (SPE) manifold
- SPE cartridges: Hydrophilic-Lipophilic-Balance (HLB), 200 mg, 6 mL (or similar polymeric reversed-phase)
- Nitrogen evaporation system
- Analytical balance (0.01 mg)
- Volumetric flasks and pipettes (Class A)
- Autosampler vials (2 mL, amber) with caps
- UHPLC-MS/MS system with an electrospray ionization (ESI) source

Reagents and Standards

- Tetrabromobisphenol S (TBBPS), analytical standard (>98% purity)
- $^{13}\text{C}_{12}$ -TBBPA (used as a surrogate/internal standard, as labeled TBBPS may not be commercially available; its suitability must be validated)
- Methanol (MeOH), LC-MS grade
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Formic acid (FA), LC-MS grade
- Sulfuric acid (H_2SO_4), trace metal grade
- Nitrogen gas, high purity

Detailed Protocols

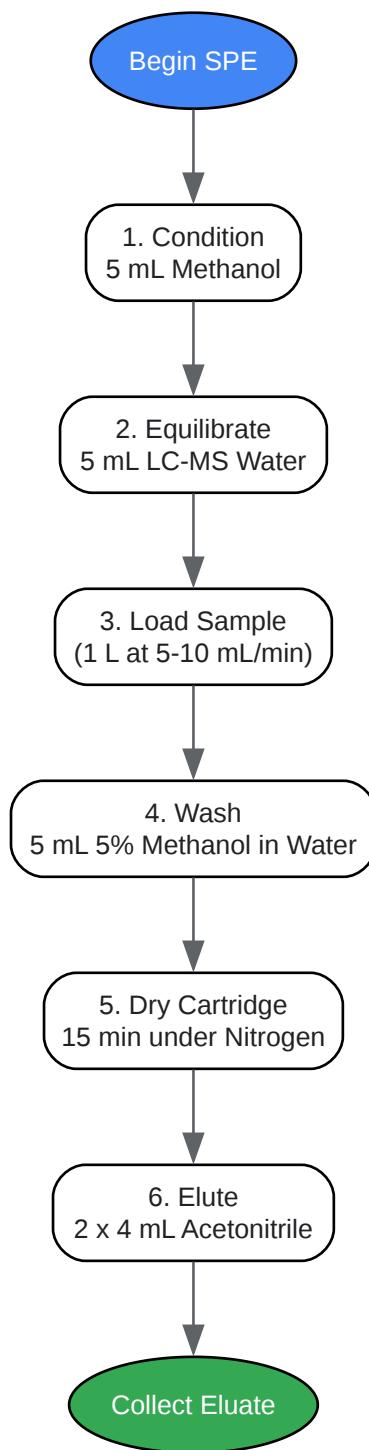
Protocol A: Sample Collection and Preservation

Causality: Wastewater is a biologically active matrix. Immediate preservation is crucial to prevent microbial degradation of TBBPS. Acidification to $\text{pH} < 3$ inhibits microbial activity.[\[13\]](#) Using amber glass prevents potential photodegradation of the analyte.[\[17\]](#)

- Collection: Collect a 1 L grab sample of influent or effluent in a pre-cleaned amber glass bottle.
- Preservation: Immediately after collection, add concentrated H_2SO_4 dropwise to the sample until the pH is between 2 and 3 (verify with pH paper).
- Storage: Cap the bottle, mix by inversion, and store refrigerated at 4°C. Samples should be extracted within 7 days of collection.

Protocol B: Solid-Phase Extraction (SPE)

Causality: The HLB sorbent provides excellent retention for a wide range of compounds, including polar phenols like TBBPS. The conditioning step solvates the sorbent phase, ensuring proper interaction with the analyte. The wash step removes co-extracted interferences (e.g., salts, highly polar organics) without eluting the target analyte. The elution step uses a strong organic solvent to desorb the analyte from the cartridge.



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Caption: Step-by-step Solid-Phase Extraction (SPE) process.

- Cartridge Conditioning:

- Pass 5 mL of methanol through the HLB cartridge.
- Pass 5 mL of LC-MS grade water through the cartridge. Do not allow the sorbent bed to go dry.
- Sample Loading:
 - Pass the entire 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
- Washing:
 - After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
- Drying:
 - Dry the cartridge thoroughly by passing a stream of high-purity nitrogen through it for at least 15 minutes. This step is critical to remove residual water, which is incompatible with the subsequent evaporation and reconstitution steps.
- Elution:
 - Place a clean collection tube under the cartridge.
 - Elute the retained TBBPS by passing two 4 mL aliquots of acetonitrile through the cartridge. Allow the solvent to soak the sorbent for 1 minute before eluting.
- Concentration and Reconstitution:
 - Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 1.0 mL of 50:50 methanol/water.
 - Vortex for 30 seconds and transfer to an amber autosampler vial for LC-MS/MS analysis.

Protocol C: Instrumental Analysis (UHPLC-MS/MS)

Causality: A C18 column provides robust reversed-phase separation for compounds like TBBPS. Gradient elution is used to effectively separate the analyte from matrix components and ensure a sharp peak shape. Negative ESI mode is chosen because the phenolic hydroxyl groups on TBBPS are readily deprotonated, forming a stable $[M-H]^-$ ion, which is ideal for sensitive detection.^[15] MRM provides two layers of mass filtering (precursor and product ions), ensuring extremely high selectivity and minimizing false positives.

Parameter	Condition
UHPLC System	Standard UHPLC system
Column	C18 reversed-phase, 2.1 x 100 mm, 1.8 μ m particle size
Column Temperature	40°C
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Gradient	50% B to 95% B over 5 min, hold for 2 min, return to initial over 0.5 min
Mass Spectrometer	Triple Quadrupole MS
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	-3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Data Acquisition	Multiple Reaction Monitoring (MRM)

TBBPS MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
TBBPS	632.7	79.0 (Br ⁻)	81.0 (Br ⁻)	~45 (Optimize)
¹³ C ₁₂ -TBBPA	552.6	79.0 (Br ⁻)	459.0	~50 (Optimize)

Note: Collision energies must be optimized for the specific instrument being used.

Quality Assurance and Control (QA/QC)

To ensure the trustworthiness of the data, the following QA/QC samples must be included in each analytical batch:

- Method Blank: An aliquot of LC-MS grade water is carried through the entire sample preparation and analysis process to check for contamination.
- Calibration Curve: A multi-point (5-7 levels) calibration curve is prepared from the TBBPS analytical standard (e.g., 1-200 ng/L equivalent concentration). The curve must have a coefficient of determination (r^2) ≥ 0.995 .
- Laboratory Control Spike (LCS): A method blank spiked with a known concentration of TBBPS. Recovery should be within 70-130%.
- Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known concentration of TBBPS. This assesses matrix effects (e.g., ion suppression or enhancement) and method precision. Relative percent difference (RPD) between duplicates should be $< 20\%$.

Data Analysis and Interpretation

- Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions for TBBPS and the internal standard in all samples, standards, and QC samples.
- Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio (TBBPS area / Internal Standard area) against the concentration of the calibration

standards.

- Concentration Calculation: Calculate the concentration of TBBPS in the samples using the regression equation from the calibration curve. The final concentration must be adjusted for the initial sample volume (1 L) and the final reconstitution volume (1 mL).

Formula: Concentration (ng/L) = (Calculated Conc. from curve, ng/mL) * (Final Volume, mL / Initial Volume, L)

Method Performance:

Parameter	Typical Value	Comment
Method Detection Limit (MDL)	0.5 - 2.0 ng/L	Determined from replicate analysis of low-level spikes. [18]
Limit of Quantitation (LOQ)	1.5 - 5.0 ng/L	The lowest concentration on the calibration curve. [18]
Analyte Recovery	75 - 115%	Assessed via LCS and MS samples. [13]
Precision (RPD)	< 20%	Assessed via MS/MSD and sample duplicates.

Conclusion

This application note details a selective, sensitive, and robust method for the quantification of TBBPS in WWTP influent and effluent. By combining the cleanup and concentration power of Solid-Phase Extraction with the specificity of UHPLC-MS/MS, this protocol provides a reliable tool for environmental monitoring. Adherence to the described methodology and rigorous QA/QC practices will enable researchers and environmental professionals to generate high-quality data, contributing to a better understanding of the environmental fate and impact of this emerging contaminant.

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